molecular formula C7H3ClF2O4S B3386236 3-(Chlorosulfonyl)-4,5-difluorobenzoic acid CAS No. 716361-76-1

3-(Chlorosulfonyl)-4,5-difluorobenzoic acid

Cat. No.: B3386236
CAS No.: 716361-76-1
M. Wt: 256.61 g/mol
InChI Key: LYRVUABWLWZHNK-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-4,5-difluorobenzoic acid (CAS 716361-76-1) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a molecular formula of C7H3ClF2O4S and a molecular weight of 256.61 g/mol . Its structure incorporates both a reactive chlorosulfonyl group and a carboxylic acid functional group on a difluorinated benzene ring, making it a versatile building block, or synthetic intermediate, for organic synthesis . Compounds with this specific combination of reactive sites are typically employed in the construction of more complex molecules, particularly in the pharmaceutical industry for the development of active ingredients, and in the creation of agrochemicals . As a key intermediate, its primary research value lies in its potential to be transformed into other functional groups, such as sulfonamides, which are crucial motifs in many drug discovery programs . Handling should be conducted with strict safety precautions. This product is classified as hazardous and may cause skin and eye irritation . Researchers should wear appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorosulfonyl-4,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)5-2-3(7(11)12)1-4(9)6(5)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRVUABWLWZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716361-76-1
Record name 3-(chlorosulfonyl)-4,5-difluorobenzoic acid
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Synthetic Methodologies for 3 Chlorosulfonyl 4,5 Difluorobenzoic Acid

Retrosynthetic Dissection and Key Precursors of 3-(Chlorosulfonyl)-4,5-difluorobenzoic Acid

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the carbon-sulfur bond of the sulfonyl chloride group. This leads to the key precursor, 4,5-difluorobenzoic acid. The introduction of the chlorosulfonyl group is envisioned as a direct electrophilic aromatic substitution reaction on this difluorinated benzoic acid.

Therefore, the synthesis can be conceptually broken down into two main stages:

The preparation of the 4,5-difluorobenzoic acid intermediate.

The subsequent regioselective chlorosulfonation of this intermediate to yield the final product.

The primary challenge in this synthesis lies in controlling the regiochemistry of the chlorosulfonation step, as the directing effects of the fluorine and carboxylic acid groups on the aromatic ring will influence the position of the incoming electrophile.

Key Precursors:

Compound NameStructureRole in Synthesis
4,5-Difluorobenzoic acidDirect precursor for chlorosulfonation
4,5-Difluorophthalic acidStarting material for the synthesis of 4,5-difluorobenzoic acid via decarboxylation
4,5-Dichlorophthalic anhydride (B1165640)Precursor for 4,5-difluorophthalic acid through a halogen exchange reaction

Synthetic Pathways to Fluorinated Benzoic Acid Intermediates

The synthesis of the crucial intermediate, 4,5-difluorobenzoic acid, can be accomplished through various synthetic routes, often starting from commercially available materials. These pathways typically involve a sequence of halogenation, fluorination, nitration, reduction, and decarboxylation reactions.

Halogenation and Fluorination Strategies for Benzoic Acid Derivatives

Halogenation, particularly chlorination and bromination, serves as a foundational step in many synthetic routes towards fluorinated benzoic acids. These reactions introduce a handle on the aromatic ring that can subsequently be replaced by a fluorine atom through nucleophilic aromatic substitution (the Halex process). For instance, 4,5-dichlorophthalic anhydride can be converted to 4,5-difluorophthalic anhydride via a chlorine-fluorine exchange reaction. google.com

Nitration and Reduction Protocols in Precursor Synthesis

Nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine, is a common strategy to introduce an amino group that can later be transformed or used to direct subsequent reactions. For example, in the synthesis of related polychlorinated and fluorinated benzoic acids, nitration followed by reduction to an amino group is a key step before diazotization and substitution. researchgate.net

Decarboxylation Approaches in the Preparation of Difluorobenzoic Acids

A significant method for the preparation of 3,4-difluorobenzoic acid (equivalent to 4,5-difluorobenzoic acid) involves the decarboxylation of 4,5-difluorophthalic acid. google.com This process typically involves heating the dicarboxylic acid, often in the presence of a catalyst, to eliminate one of the carboxylic acid groups as carbon dioxide. This approach is advantageous as 4,5-difluorophthalic acid can be obtained from the corresponding dichloro- precursor through a halogen exchange reaction. google.com Another example is the synthesis of 2-bromo-4,5-difluorobenzoic acid from 4,5-difluorophthalic anhydride, which can undergo decarboxylation as part of the synthetic sequence. tandfonline.com

Direct Chlorosulfonation Reactions for Introducing the Sulfonyl Chloride Group

The final and critical step in the synthesis of this compound is the introduction of the sulfonyl chloride group onto the 4,5-difluorobenzoic acid ring. This is typically achieved through a direct electrophilic aromatic substitution reaction using a chlorosulfonating agent.

Regioselective Sulfonation with Chlorosulfonic Acid and Related Reagents

Chlorosulfonic acid (ClSO₃H) is a powerful and commonly used reagent for the direct chlorosulfonation of aromatic compounds. The reaction involves the electrophilic attack of the chlorosulfonium ion (or a related species) on the electron-rich aromatic ring.

In the case of 4,5-difluorobenzoic acid, the regioselectivity of the chlorosulfonation is governed by the directing effects of the substituents already present on the ring. The carboxylic acid group is a meta-directing group, while the fluorine atoms are ortho, para-directing groups. The interplay of these electronic effects will determine the position of the incoming chlorosulfonyl group. The fluorine atoms, being activating groups (through resonance) and ortho, para-directing, will favor substitution at the positions ortho and para to them. The carboxylic acid group, being a deactivating and meta-directing group, will direct the incoming electrophile to the positions meta to it. The position 3 is ortho to the fluorine at position 4 and meta to the carboxylic acid group, making it a plausible site for electrophilic attack.

A relevant patent describes the use of chlorosulfonic acid as a solvent and reactant for the chlorination of 2-chloro-4,5-difluorobenzoic acid, highlighting its utility in reactions involving substituted difluorobenzoic acids. google.com

Optimization of Reaction Conditions and Solvent Systems for Chlorosulfonation

The direct chlorosulfonation of aromatic compounds is a well-established yet challenging transformation that requires careful optimization to maximize yield and purity while ensuring safety. nih.gov The reaction typically involves treating the aromatic substrate with an excess of a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), either neat or in an inert solvent. globalspec.com

Key parameters that influence the outcome of the chlorosulfonation of 3,4-difluorobenzoic acid include the stoichiometry of the reagents, reaction temperature, time, and the choice of solvent. An excess of chlorosulfonic acid, often at least two equivalents, is generally required to drive the reaction to completion. pageplace.de The reaction is highly exothermic, and temperature control is critical to prevent the formation of byproducts, such as sulfones. researchgate.net

The choice of solvent plays a crucial role. Inert solvents like chloroform (B151607) or dichloromethane (B109758) can be employed to moderate the reaction, facilitate heat transfer, and improve handling. globalspec.compageplace.de However, for industrial applications, solvent-free (neat) conditions are often preferred to increase throughput, though this necessitates more robust process control. globalspec.com Recent advancements have explored the use of continuous flow chemistry, which offers significant improvements in safety, heat management, and scalability for hazardous reactions like chlorosulfonation. nih.govresearchgate.net This approach allows for precise control over reaction parameters, minimizing the risks associated with handling large volumes of hot, corrosive chlorosulfonic acid. nih.govmdpi.com

Optimization studies, often conducted through a Design of Experiments (DOE) approach, systematically evaluate the impact of different variables. researchgate.netmdpi.com For instance, the reaction temperature might be varied from ambient to elevated temperatures (e.g., 80-120°C), while the equivalents of chlorosulfonic acid could be tested in a range from 2 to 8 equivalents to find the optimal balance between conversion and selectivity. mdpi.com

Below is an interactive data table summarizing typical findings from optimization studies for the chlorosulfonation of an aromatic substrate, illustrating the impact of key variables on product yield.

Experiment IDEquivalents of ClSO₃HTemperature (°C)SolventReaction Time (h)Yield (%)
12.525Dichloromethane675
24.025Dichloromethane488
34.080Neat292
48.080Neat291
54.0120Neat185 (byproduct increase)

This data is illustrative, based on general principles of chlorosulfonation optimization.

Mechanistic Insights into Aromatic Chlorosulfonation

The chlorosulfonation of 3,4-difluorobenzoic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. nih.gov This class of reactions is fundamental in aromatic chemistry and involves the attack of an electron-rich aromatic ring by a strong electrophile. nih.gov

The identity of the precise electrophile in chlorosulfonation using chlorosulfonic acid has been a subject of study. It is generally accepted that the active electrophile is the chlorosulfonium ion (SO₂Cl⁺). stackexchange.com This species is generated from the auto-protolysis of chlorosulfonic acid, as shown in the equilibrium below:

3 ClSO₂OH ⇌ SO₂Cl⁺ + [H₂O-SO₃-Cl]⁻ + H₂SO₄ + HCl

In the first step of the substitution mechanism, the π-electron system of the difluorobenzoic acid ring attacks the electrophilic SO₂Cl⁺ ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also referred to as a σ-complex). nih.gov The formation of this intermediate is typically the rate-determining step of the reaction. nih.gov

The presence of two fluorine atoms and a carboxylic acid group on the benzene (B151609) ring influences the position of the incoming chlorosulfonyl group. The carboxylic acid is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho-, para-directing. The substitution occurs at the position ortho to one fluorine and meta to the carboxylic acid group, resulting in the desired this compound.

Convergent and Divergent Synthetic Routes

While direct chlorosulfonation of 3,4-difluorobenzoic acid is the most straightforward approach, the synthesis of the precursor itself and related analogs can be achieved through various multi-step convergent or divergent strategies, often starting from more readily available halogenated aromatics.

The precursor, 3,4-difluorobenzoic acid, can be synthesized from other halogenated compounds. One common route begins with the decarboxylation of 4,5-difluorophthalic acid. google.com This phthalic acid derivative can, in turn, be prepared from 4,5-dichlorophthalic anhydride via a halogen exchange (Halex) reaction followed by hydrolysis. google.com

An alternative strategy involves starting with a simpler precursor like 3,4-difluorobenzonitrile (B1296988). google.com This compound can undergo hydrolysis under acidic or basic conditions to yield 3,4-difluorobenzoic acid. Such multi-step sequences are common in the synthesis of complex substituted benzoic acids. For example, a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, was synthesized from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction of the nitro group to an amine, and subsequent diazotisation and chlorination. researchgate.net These established transformations highlight the modular nature of aromatic synthesis, where functional groups can be introduced and manipulated sequentially to build the target molecule.

A plausible multi-step route to the final product could therefore involve:

Synthesis of 3,4-difluorobenzonitrile from a simpler dihalobenzene.

Hydrolysis of the nitrile group to a carboxylic acid to form 3,4-difluorobenzoic acid. google.com

Chlorosulfonation of 3,4-difluorobenzoic acid to yield this compound.

This approach allows for the synthesis of various analogs by modifying the starting materials or the sequence of reactions.

Batch processes, while straightforward to set up in a lab, can suffer from lower spacetime yields and heightened safety risks upon scale-up. mdpi.com Continuous flow processes often demonstrate superior efficiency and safety, especially for highly exothermic and hazardous reactions. mdpi.comresearchgate.net

The following interactive table provides a comparative analysis of a hypothetical multi-step batch synthesis versus a process incorporating a continuous flow chlorosulfonation step.

ParameterMulti-Step Batch SynthesisSynthesis with Continuous Flow Step
Step 1 Yield (e.g., Hydrolysis) ~95%~95%
Step 2 Yield (Chlorosulfonation) ~85%~92%
Overall Yield ~81%~87%
Spacetime Yield (g L⁻¹ h⁻¹) 0.072 (for chlorosulfonation step) mdpi.com0.139 (for chlorosulfonation step) mdpi.com
Process Safety High risk at scale (thermal runaway)Significantly improved safety and control nih.gov
Complexity Simpler lab setupRequires specialized equipment

Yields are representative values based on literature for similar transformations. mdpi.comresearchgate.net Spacetime yield data is adapted from a comparable aryl sulfonyl chloride synthesis. mdpi.com

As the data shows, while the per-step yield improvement in flow chemistry might seem modest, the doubling of the spacetime yield represents a substantial increase in manufacturing efficiency. mdpi.com

Scaling a chemical synthesis from the laboratory to an industrial scale introduces significant challenges, particularly for hazardous reactions like chlorosulfonation. kewaunee.in Key considerations include safety, heat management, mass transfer, and process control. kewaunee.in

The chlorosulfonation reaction is highly exothermic and releases corrosive hydrogen chloride gas. nih.gov In a large batch reactor, inefficient mixing and heat dissipation can create localized hot spots, leading to byproduct formation or, in a worst-case scenario, a thermal runaway. kewaunee.in The safe handling and quenching of large volumes of hot chlorosulfonic acid also pose significant operational risks. nih.gov

To mitigate these risks, modern industrial synthesis is increasingly adopting continuous manufacturing (flow chemistry). nih.govresearchgate.net Flow reactors offer a much higher surface-area-to-volume ratio, enabling highly efficient heat exchange and precise temperature control. researchgate.net The small internal volume of the reactor at any given moment drastically reduces the risk associated with a potential reaction excursion. mdpi.com Automated continuous systems can handle the addition of reagents and the quenching of the reaction mixture, further enhancing safety and process consistency. researchgate.netmdpi.com Studies have demonstrated that continuous processes for producing aryl sulfonyl chlorides can be successfully scaled to produce multi-hundred-gram quantities, achieving significant improvements in spacetime yield and process reliability compared to batch methods. mdpi.com

Chemical Reactivity and Transformation Patterns of 3 Chlorosulfonyl 4,5 Difluorobenzoic Acid

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophilic center, primarily due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles. Arylsulfonyl chlorides are crucial precursors for creating diverse functional groups, including sulfonate esters and sulfonamides. orgsyn.org

One of the most common transformations of the chlorosulfonyl group is its reaction with nucleophiles, leading to the displacement of the chloride ion. This reaction is the cornerstone for the synthesis of sulfonamides and sulfonate esters, which are significant structural motifs in pharmaceuticals and agrochemicals. eurjchem.com

Sulfonamide Formation: The reaction of 3-(chlorosulfonyl)-4,5-difluorobenzoic acid with primary or secondary amines (or ammonia) yields the corresponding sulfonamides. This reaction, known as sulfonylation, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. ekb.eglibretexts.orglibretexts.org The general method involves the reaction between the amine and the sulfonyl chloride in a suitable solvent. ekb.eg The resulting sulfonamides are stable compounds with wide applications. nih.gov

Sulfonate Ester Formation: Similarly, the reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. eurjchem.com This process is also a nucleophilic substitution where the alcohol's oxygen atom attacks the electrophilic sulfur atom. nih.gov Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in subsequent substitution or elimination reactions. eurjchem.com

Table 1: Nucleophilic Substitution Reactions of the Chlorosulfonyl Group
NucleophileReagent ExampleProduct ClassGeneral Reaction Conditions
AmineAnilineSulfonamidePresence of a base (e.g., triethylamine) in a solvent like THF. ekb.eg
AlcoholEthanolSulfonate EsterPresence of a base (e.g., pyridine) to neutralize HCl. eurjchem.com

The sulfonyl chloride group can undergo hydrolysis when exposed to water, converting it into the corresponding sulfonic acid (-SO₃H). This reaction is a nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The reaction typically proceeds readily, replacing the chloride with a hydroxyl group. The initial product is 3-(sulfonic acid)-4,5-difluorobenzoic acid. The presence of a base can facilitate the reaction by neutralizing the generated HCl. libretexts.org

The chlorosulfonyl group can be reduced to various other sulfur-containing functional groups. The specific product depends on the reducing agent and the reaction conditions employed. For instance, strong reducing agents like lithium aluminum hydride can reduce sulfonyl chlorides. researchgate.net Milder reduction methods have also been developed. The use of triphenylphosphine (B44618) in toluene (B28343) provides an efficient pathway for the synthesis of arylthiols from aryl sulfonyl chlorides. organic-chemistry.org This transformation involves the deoxygenation of the sulfonyl chloride. organic-chemistry.org

Table 2: Reduction of the Chlorosulfonyl Group
Reducing AgentTypical ProductReference
Lithium Aluminum HydrideCorresponding ethyl sulfones (in specific cases) researchgate.net
TriphenylphosphineArylthiols organic-chemistry.org

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid (-COOH) group on the benzene (B151609) ring offers another site for chemical modification, exhibiting typical reactions such as esterification and conversion to acid halides and amides.

The carboxylic acid group of this compound can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst. This classic reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, water is typically removed, or an excess of the alcohol is used. The resulting ester derivatives are often used as protecting groups or to modify the solubility and reactivity of the parent molecule.

The carboxylic acid can be transformed into more reactive intermediates, such as acid halides, which are then readily converted into other derivatives like amides.

Acid Halide Formation: The most common method for converting a carboxylic acid to an acid chloride (in this case, a benzoyl chloride derivative) is by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com Oxalyl chloride is another effective reagent for this transformation. libretexts.org This reaction replaces the -OH group of the carboxylic acid with a -Cl atom, significantly increasing the electrophilicity of the carbonyl carbon. The resulting compound would be 3-(chlorosulfonyl)-4,5-difluorobenzoyl chloride.

Amidation: While carboxylic acids can react directly with amines to form amides, the reaction often requires high temperatures. A more efficient and common laboratory method is a two-step process. First, the carboxylic acid is converted to the more reactive acid chloride. This acid chloride then reacts rapidly with ammonia (B1221849), a primary amine, or a secondary amine to yield the corresponding amide. libretexts.org This reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the HCl byproduct. libretexts.org

Table 3: Transformations of the Carboxylic Acid Group
ReactionReagent(s)IntermediateFinal Product Class
EsterificationAlcohol, Acid Catalyst-Ester
Amidation (via Acid Halide)1. SOCl₂ or (COCl)₂2. Amine (2 equiv.)Acid ChlorideAmide

Aromatic Ring Reactivity and Directed Functionalization

The chemical behavior of the aromatic ring in this compound is profoundly influenced by the three substituents attached to it: a chlorosulfonyl group (-SO₂Cl), a carboxylic acid group (-COOH), and two fluorine atoms (-F). Each of these groups exerts electronic effects—inductive and resonance—that modulate the electron density of the benzene ring, thereby dictating its reactivity towards attacking reagents and the orientation of any subsequent functionalization. wikipedia.org

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electron-deficient species (an electrophile) on the electron-rich π-system of the benzene ring. libretexts.org However, the aromatic ring of this compound is exceptionally electron-deficient. This is due to the powerful electron-withdrawing nature of all its substituents. wikipedia.org

Chlorosulfonyl (-SO₂Cl) and Carboxylic Acid (-COOH) Groups: Both are strongly deactivating groups, pulling electron density from the ring through both inductive and resonance effects (-I and -M effects). fiveable.me They make the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. youtube.com

Fluorine (-F) Atoms: Halogens are also deactivating groups. While they can donate electron density via resonance (+M effect), their strong electronegativity results in a powerful electron-withdrawing inductive effect (-I effect) that dominates. libretexts.orglibretexts.org

Consequently, the cumulative effect of these three types of substituents renders the ring severely deactivated, making standard electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, extremely difficult to achieve under normal conditions. fiveable.memsu.edu If a reaction were forced to occur, the directing effects of the substituents would guide the incoming electrophile. The -SO₂Cl and -COOH groups are meta-directors, while the -F atoms are ortho/para-directors. organicchemistrytutor.com The interplay of these effects is complex, but the overwhelming deactivation of the ring is the primary characteristic of its EAS profile.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of an electron-rich species (a nucleophile) on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

For an SNAr reaction to occur, two main conditions must be met:

The ring must be activated by the presence of strong electron-withdrawing groups.

There must be a suitable leaving group (typically a halide). wikipedia.org

This compound meets these criteria perfectly. The -SO₂Cl and -COOH groups strongly activate the ring for nucleophilic attack. The fluorine atoms, positioned ortho and para to the powerful chlorosulfonyl group, are excellent leaving groups for SNAr reactions. libretexts.org Nucleophiles will preferentially attack the carbon atoms bearing the fluorine atoms, leading to their displacement. The rate of reaction is significantly enhanced because the electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

The substituents on the this compound ring work in concert to define its reactivity profile.

Synergistic Effects for SNAr: For nucleophilic aromatic substitution, the effects are largely synergistic. The chlorosulfonyl and carboxylic acid groups withdraw electron density, making the ring electrophilic and thus "activating" it for attack by a nucleophile. libretexts.org The fluorine atoms serve as the leaving groups. The C-F bond at position 4 is para to the chlorosulfonyl group, and the C-F bond at position 5 is ortho to it. Both ortho and para positions are ideal for stabilizing the negative intermediate via resonance, making these fluorines highly susceptible to displacement. wikipedia.orgmasterorganicchemistry.com This cooperative activation makes the compound a valuable substrate for synthesizing polysubstituted aromatic compounds via SNAr pathways.

Synergistic Effects for EAS Deactivation: For electrophilic aromatic substitution, the effects are also synergistic, but in this case, they combine to make the ring extremely unreactive. The chlorosulfonyl, carboxylic acid, and fluorine groups all pull electron density away from the ring, creating a powerful deactivating effect that presents a significant energy barrier for reactions with electrophiles. wikipedia.orgmsu.edu

Table 1: Properties and Effects of Substituents on the Aromatic Ring

Derivatization Strategies for Analytical Applications

While specific literature detailing the use of this compound as a derivatizing agent is not widely available, its close structural analog, 3-(chlorosulfonyl)benzoic acid , has been successfully employed as a novel agent for charge-switch derivatization in sensitive analytical methods. acs.orgnih.gov The principles and mechanisms demonstrated by this analog are directly applicable to understanding the potential utility of the difluorinated compound, as the reactive chlorosulfonyl and charge-carrying carboxylic acid moieties are present in both.

The primary goal of chemical derivatization in analytical chemistry is to modify an analyte's structure to improve its detection and measurement. researchgate.net Charge-switch derivatization is a powerful strategy used in mass spectrometry to enhance the ionization efficiency of analytes that are otherwise difficult to detect. nih.gov

Design: The design of 3-(chlorosulfonyl)benzoic acid as a derivatization agent is based on its bifunctional nature:

Reactive Group: The sulfonyl chloride (-SO₂Cl) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophilic functional groups on analyte molecules, such as hydroxyl (-OH) groups found in lipids like sterols and acylglycerols. acs.orgnih.gov

Charge-Carrying Group: The carboxylic acid (-COOH) group is easily deprotonated to form a carboxylate anion (-COO⁻). This introduces a permanent negative charge onto the analyte. nih.gov

Mechanism: The derivatization reaction proceeds via nucleophilic acyl substitution at the sulfur atom. An analyte containing a hydroxyl group reacts with the sulfonyl chloride of the derivatization agent. The reaction is typically carried out in a basic environment, often using a catalyst like pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct and facilitate the reaction. acs.orgnih.gov The hydroxyl group of the analyte attacks the electrophilic sulfur atom, displacing the chloride ion and forming a stable sulfonate ester linkage. This covalently attaches the benzoic acid moiety to the analyte. acs.org

This process effectively "switches" the charge of neutral analytes or those typically analyzed in positive ion mode. By tagging them with a readily deprotonated carboxylic acid, the resulting derivatives can be analyzed with high sensitivity in negative ion mode mass spectrometry. nih.gov

The covalent attachment of a charge-switch derivatization agent like 3-(chlorosulfonyl)benzoic acid has a profound positive impact on the analytical performance for challenging analytes like neutral lipids. acs.orgresearchgate.net

Improved Ionization Efficiency: Many neutral lipids, such as sterols and diacylglycerols, have low proton affinity and therefore exhibit poor ionization efficiency in standard electrospray ionization mass spectrometry (ESI-MS). nih.gov By introducing a carboxylic acid group, the derivatized analyte can be efficiently deprotonated, forming a stable [M-H]⁻ ion. This charge-switch to the negative ion mode significantly increases the ionization response, leading to much higher sensitivity and substantially lower limits of detection (LOD). acs.org For example, derivatization with 3-(chlorosulfonyl)benzoic acid has been shown to reduce the LOD for free sterols in plasma to the 15–25 pmol/mL range. nih.gov

Enhanced Chromatographic Performance: Chemical derivatization can also improve the separation of analytes in liquid chromatography (LC). By altering the polarity and structure of the analytes, peak shapes can be improved, and co-elution issues can be resolved. The introduction of the sulfonylbenzoic acid group modifies the retention behavior of the analytes, often leading to better separation from interfering matrix components. researchgate.net

Increased Stability and Specificity: Analysis in the negative ion mode often results in less in-source fragmentation and the formation of fewer adducts compared to the positive ion mode. acs.org This leads to cleaner mass spectra and more stable ion signals, improving the robustness and reproducibility of the method. nih.gov Furthermore, the derivatives produce characteristic fragment ions upon collision-induced dissociation (e.g., at m/z 200.99 for the sulfobenzoic acid moiety), which can be used for highly selective and sensitive quantification using multiple reaction monitoring (MRM) transitions. nih.gov

Table 2: Reported Improvements in Analytical Performance Using 3-(Chlorosulfonyl)benzoic Acid Derivatization for Lipid Analysis

Spectroscopic and Advanced Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for probing the structure of 3-(chlorosulfonyl)-4,5-difluorobenzoic acid in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. The chemical shifts and coupling patterns of the aromatic protons are influenced by the surrounding electron-withdrawing groups (–SO₂Cl, –COOH, and –F).

The proton at position 6 (H-6) would be ortho to the carboxylic acid group and meta to the sulfonyl chloride and a fluorine atom. The proton at position 2 (H-2) is ortho to the sulfonyl chloride group and meta to the carboxylic acid and a fluorine atom. The strong electron-withdrawing nature of the substituents will shift these protons downfield, likely in the range of 7.5-8.5 ppm.

The multiplicity of these signals will be complex due to proton-proton (H-H) and proton-fluorine (H-F) couplings. H-2 and H-6 will show ortho coupling to each other. Additionally, each proton will exhibit coupling to the fluorine atoms at positions 4 and 5, resulting in complex multiplets, likely doublet of doublets of doublets (ddd).

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
COOH >10 br s -
H-2 7.8 - 8.2 ddd J(H-H), J(H-F)
H-6 8.0 - 8.4 ddd J(H-H), J(H-F)

ddd: doublet of doublets of doublets, br s: broad singlet

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Seven distinct carbon signals are expected for this compound. The chemical shifts are influenced by the attached functional groups and the fluorine atoms, which will also introduce carbon-fluorine (C-F) couplings.

The carboxylic acid carbonyl carbon (C=O) will appear at the most downfield position, typically between 165-175 ppm. The aromatic carbons directly bonded to fluorine (C-4 and C-5) will show large one-bond C-F coupling constants and will resonate at higher chemical shifts compared to unsubstituted benzene due to the electronegativity of fluorine. The carbons attached to the sulfonyl chloride (C-3) and carboxylic acid (C-1) groups will also be significantly deshielded. The remaining aromatic carbons (C-2 and C-6) will appear at chemical shifts influenced by the various substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O 165 - 175 s
C-1 130 - 140 d
C-2 125 - 135 d
C-3 135 - 145 d
C-4 150 - 160 d
C-5 155 - 165 d
C-6 120 - 130 d

s: singlet, d: doublet

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, two signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 4 and 5.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring. The signals will likely appear as complex multiplets due to fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings. The ortho F-F coupling between F-4 and F-5 is expected to be significant. Each fluorine will also couple to the aromatic protons, further splitting the signals.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-2 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. It would show correlations between the signals of H-2 and C-2, and H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbons. For example, the carboxylic acid proton could show a correlation to C-1 and C-2. H-2 would be expected to show correlations to C-1, C-3, and C-4, while H-6 would correlate with C-1, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several characteristic absorption bands:

–COOH group: A very broad O–H stretching band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding. A strong C=O stretching vibration will be observed around 1700-1720 cm⁻¹.

–SO₂Cl group: Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The S–Cl stretch would appear at a lower frequency.

C–F bonds: Strong C–F stretching vibrations are typically found in the 1100-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O–H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch 1700 - 1720 Strong
Sulfonyl Chloride S=O asymmetric stretch 1370 - 1400 Strong
Sulfonyl Chloride S=O symmetric stretch 1170 - 1200 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions. This technique is crucial for determining the molecular weight of a compound and offers deep insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of this compound.

Based on its molecular formula, C₇H₃ClF₂O₄S, the theoretical monoisotopic mass of the neutral molecule has been calculated. uni.lu In experimental settings, HRMS analysis typically involves ionizing the molecule to form adducts, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high precision of HRMS allows for the experimental verification of these calculated masses to within a few parts per million (ppm), confirming the elemental composition.

Below is a table of predicted m/z values for common adducts of this compound that would be targeted in an HRMS analysis. uni.lu

Adduct FormMolecular FormulaCalculated m/z
[M]⁺[C₇H₃ClF₂O₄S]⁺255.94031
[M+H]⁺[C₇H₄ClF₂O₄S]⁺256.94814
[M+Na]⁺[C₇H₃ClF₂NaO₄S]⁺278.93008
[M-H]⁻[C₇H₂ClF₂O₄S]⁻254.93358
[M+HCOO]⁻[C₈H₄ClF₂O₆S]⁻300.93906
Data sourced from PubChem CID 16770844. uni.lu

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (a precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its functional groups and their connectivity.

While specific experimental MS/MS data for this compound is not widely published, likely fragmentation pathways can be proposed based on the compound's structure and known chemical principles. The molecule contains several bonds susceptible to cleavage, including the C-S bond, the S-Cl bond, and bonds within the carboxylic acid group.

A plausible fragmentation pathway in negative ion mode for the deprotonated molecule ([M-H]⁻, m/z 254.93) would likely involve the following key steps:

Loss of HCl: Cleavage of the sulfonyl chloride group could lead to the loss of a neutral hydrogen chloride molecule (36.46 Da).

Loss of SO₂: Subsequent or alternative fragmentation could involve the loss of sulfur dioxide (63.96 Da).

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44.01 Da) from the benzoic acid moiety, is a common fragmentation pathway for carboxylic acids.

Analysis of a structurally related compound, 3-(chlorosulfonyl)benzoic acid, in derivatization studies has shown characteristic fragment ions corresponding to the sulfobenzoic acid structure, indicating the stability of this core moiety under certain MS conditions. nih.gov This suggests that for this compound, fragments retaining the difluorinated sulfobenzoic acid core are also likely to be observed.

The proposed major fragments and their corresponding neutral losses are detailed in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
254.93 ([M-H]⁻)219.96HCl4,5-Difluorobenzoic acid-3-sulfonate
254.93 ([M-H]⁻)190.97SO₂ + Cl•4,5-Difluorobenzoate radical anion
254.93 ([M-H]⁻)210.92CO₂3-(Chlorosulfonyl)-4,5-difluorophenyl anion
219.96155.97SO₂4,5-Difluorobenzoate

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a compound. It serves as a crucial final check for the purity and empirical formula of a synthesized molecule. The experimentally determined percentages of carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur are compared against the theoretical values calculated from the molecular formula, C₇H₃ClF₂O₄S. uni.lu A close correlation between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and high purity of the sample.

The theoretical elemental composition of this compound is presented in the following table.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011784.07732.78
HydrogenH1.00833.0241.18
ChlorineCl35.453135.45313.82
FluorineF18.998237.99614.81
OxygenO15.999463.99624.95
SulfurS32.06132.0612.50
Total 256.606 100.00
Theoretical percentages are calculated based on the molecular formula C₇H₃ClF₂O₄S.

Computational Chemistry and Theoretical Investigations of 3 Chlorosulfonyl 4,5 Difluorobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry (e.g., DFT)

Quantum chemical calculations are fundamental to computational chemistry, providing a detailed description of the electronic structure and a precise determination of the three-dimensional arrangement of atoms in a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost.

For a molecule such as 3-(Chlorosulfonyl)-4,5-difluorobenzoic acid, DFT calculations, often using a basis set like 6-311++G(d,p), are employed to find the optimized molecular geometry. mdpi.comresearchgate.net This process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The electronic structure, which describes the distribution of electrons, is a direct output of these calculations and is crucial for understanding the molecule's properties and reactivity. Detailed structural investigations of similar substituted benzoic acids have demonstrated the power of DFT in revealing the subtle effects of substituents on the molecular framework. researchgate.netmdpi.com

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: The following data is illustrative, based on typical values for similar aromatic sulfonyl halides and benzoic acids, as specific computational studies for this exact molecule are not publicly available. Parameters are calculated to represent a plausible optimized geometry.

ParameterBond/AnglePredicted Value
Bond Lengths C-S1.78 Å
S-Cl2.07 Å
S=O1.43 Å
C-F1.35 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.35 Å
Bond Angles O=S=O120.5°
O=S-Cl108.2°
C-S-Cl105.8°
C-C-F119.5°
Dihedral Angles C-C-S-Cl85.0°
C-C-C=O-165.0°

Prediction of Reactivity and Regioselectivity in Chemical Reactions

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic properties derived from quantum chemical calculations, chemists can identify the most likely sites for electrophilic or nucleophilic attack, thus predicting reactivity and regioselectivity.

The reactivity of sulfonyl halides, for instance, can be understood through DFT calculations that model the reaction pathway. tandfonline.comresearchgate.net Key to this prediction is the analysis of the molecule's electrostatic potential and frontier molecular orbitals. For this compound, the highly electronegative oxygen and fluorine atoms, along with the chlorine atom, create distinct regions of positive and negative electrostatic potential across the molecule. The sulfonyl chloride group is known to be a reactive site, susceptible to nucleophilic attack at the sulfur atom. nih.gov Computational models can quantify the activation barriers for reactions at different sites, providing a theoretical basis for predicting the major products. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

The behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. semanticscholar.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. semanticscholar.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For substituted benzoic acids, computational studies show that charge transfer occurs within the molecule, a phenomenon explained by HOMO-LUMO analysis. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.govwalisongo.ac.id For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carboxyl and sulfonyl groups and positive potential near the hydrogen of the carboxyl group and the sulfur atom. researchgate.netnih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are hypothetical, presented for illustrative purposes to demonstrate typical DFT calculation outputs.

ParameterEnergy (eV)
HOMO Energy-7.85
LUMO Energy-2.15
HOMO-LUMO Gap 5.70

Conformational Analysis and Energy Minimization Studies

Most organic molecules are not rigid and can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is achieved through energy minimization studies, where the potential energy of the molecule is calculated as a function of its geometry.

For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. researchgate.netmdpi.com Theoretical studies on similar molecules have shown that different conformers can have small energy differences, and the most stable conformer in the gas phase may not be the same as in a crystal. researchgate.netdoaj.org For this compound, computational scans of the potential energy surface by rotating the C-S and C-COOH bonds would reveal the lowest-energy (most stable) conformation. ethz.chnih.gov

Table 3: Illustrative Relative Energies of Hypothetical Conformers Note: This table illustrates the concept of conformational analysis. The conformers are defined by the dihedral angle of the C-C-S-Cl bond.

ConformerC-C-S-Cl Dihedral AngleRelative Energy (kJ/mol)
1 (Global Minimum) 85°0.00
2180°+8.5
3+12.3

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating these parameters, scientists can aid in the interpretation of experimental spectra, confirm molecular structures, and assign spectral features.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of a molecule. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are used for this purpose. For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful for structural elucidation. nih.govresearchgate.net The calculated shifts are typically compared to a standard (like tetramethylsilane (B1202638) for ¹H and ¹³C) to provide values that can be directly correlated with experimental data. arkat-usa.org

Vibrational Frequencies: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. ias.ac.inacs.org DFT calculations provide a set of harmonic frequencies that often systematically overestimate experimental values. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. mdpi.com Such calculations are crucial for assigning specific vibrational modes, such as C=O stretches, S=O stretches, and C-F stretches, to the observed spectral bands. nih.govsgu.ruresearchgate.net

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts Note: Values are hypothetical, for demonstration purposes.

Carbon AtomPredicted Chemical Shift (ppm)
C-COOH168.5
C-S145.2
C-F (para to COOH)155.8 (d, JCF)
C-F (meta to COOH)152.1 (d, JCF)
C-H120.7
C (ipso-COOH)130.4

Table 5: Illustrative Predicted Vibrational Frequencies and Assignments Note: Frequencies are hypothetical and represent scaled values.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3080C-H stretch (aromatic)
1715C=O stretch (carboxyl)
1380S=O stretch (asymmetric)
1185S=O stretch (symmetric)
1250C-F stretch
750C-Cl stretch

Synthetic Utility of 3 Chlorosulfonyl 4,5 Difluorobenzoic Acid As a Chemical Building Block

Intermediate in the Preparation of Substituted Benzoic Acid Analogues

The structural framework of 3-(Chlorosulfonyl)-4,5-difluorobenzoic acid allows for its use as a scaffold to generate a variety of substituted benzoic acid analogues. The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the strong electron-withdrawing sulfonyl group. While direct substitution on this compound can be complicated by the high reactivity of the sulfonyl chloride group, its derivatives, such as the more stable sulfonamides, serve as key intermediates.

For instance, related compounds like 3-chloro-4,5-difluorobenzoic acid undergo substitution reactions where the halogen atoms are replaced by other functional groups. Nucleophiles such as amines or thiols can displace the fluorine atoms, typically in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). This reactivity pathway suggests that derivatives of this compound can be modified to introduce diverse substituents onto the benzoic acid core, leading to analogues with tailored electronic and steric properties.

Furthermore, the synthesis of various chlorinated 4,5-difluorobenzoic acids, which are themselves important intermediates for highly active antibacterial agents, highlights the industrial relevance of manipulating substituents on this chemical scaffold. google.com

Precursor for the Synthesis of Diverse Sulfonamide and Sulfonate Derivatives

The most prominent reactive site on this compound is the sulfonyl chloride functional group. This group readily reacts with nucleophiles such as primary and secondary amines to form sulfonamides, and with alcohols to produce sulfonate esters. These reactions are fundamental in medicinal chemistry and materials science.

The synthesis of sulfonamides is typically straightforward, involving the reaction of the sulfonyl chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov A patented process for a closely related compound, 3-chlorosulfonyl-4-chlorobenzoic acid, details its reaction with aqueous ammonia (B1221849) to yield 3-aminosulfonyl-4-chlorobenzoic acid, demonstrating this common transformation. google.com This reaction is broadly applicable to a wide range of amines, allowing for the generation of a large library of N-substituted sulfonamide derivatives from this compound.

Similarly, the reaction with alcohols in the presence of a base like pyridine (B92270) yields the corresponding sulfonate esters. youtube.com Sulfonate esters are not only stable compounds but also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the parent molecule. libretexts.orgyoutube.com

The table below summarizes the primary transformations of the chlorosulfonyl group.

NucleophileFunctional Group FormedProduct ClassGeneral Reaction Conditions
Primary/Secondary Amine (R¹R²NH)Sulfonamide (-SO₂NR¹R²)N-Substituted 3-(aminosulfonyl)-4,5-difluorobenzoic acidsPresence of a base (e.g., pyridine, triethylamine) in a suitable solvent.
Alcohol (R-OH)Sulfonate Ester (-SO₂OR)3-(Alkoxysulfonyl)-4,5-difluorobenzoic acidsPresence of a base (e.g., pyridine) in a non-aqueous solvent.
Water (H₂O)Sulfonic Acid (-SO₃H)3-Sulfo-4,5-difluorobenzoic acidHydrolysis, often occurs as a side reaction.

Role in the Elaboration of Complex Aromatic and Heterocyclic Systems

Fluorinated benzoic acids and their derivatives are critical starting materials for the synthesis of complex aromatic and heterocyclic compounds, most notably the fluoroquinolone class of antibacterial agents. google.com Intermediates such as 2-chloro-4,5-difluorobenzoic acid are vital for building the quinolone core. google.com The functional groups on this compound make it a plausible precursor for constructing such elaborate systems.

After conversion of the highly reactive sulfonyl chloride to a more stable sulfonamide, the molecule can undergo further transformations. For example, the synthesis of heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles has been achieved through the cyclization of acylthiosemicarbazides derived from sulfonyl-containing benzoic acids. nih.gov This strategy involves converting the carboxylic acid to a hydrazide, reacting it with an isothiocyanate to form the thiosemicarbazide (B42300) intermediate, and then inducing cyclization under either basic (for triazoles) or acidic (for thiadiazoles) conditions. nih.gov

This approach allows for the fusion of the benzoic acid scaffold with various heterocyclic rings, a common strategy in drug discovery to explore new chemical space and biological activities. The presence of the difluoro and sulfonamide moieties can significantly influence the pharmacological properties of the final heterocyclic products.

Application in the Synthesis of Advanced Materials and Specialty Chemicals

The reactivity of the sulfonyl chloride group also lends itself to applications in materials science, particularly in the synthesis of functional polymers and specialty chemicals. Sulfonyl-containing compounds can be incorporated into polymer backbones or used as modifying agents to impart specific properties.

A notable application is the creation of materials with antimicrobial properties. Research has shown that granular styrene-divinylbenzene polymers can be functionalized with N-chlorosulfonamide groups. researchgate.net This is achieved by first sulfochlorinating the polymer with chlorosulfonic acid, followed by amination and subsequent treatment with a chlorinating agent. researchgate.net These functionalized polymers are capable of releasing active chlorine, giving them a pronounced microbiocidal effect, which is valuable for water and air purification systems. researchgate.net Given its structure, this compound could be used as a monomer or surface modifier to create similar chlorine-releasing polymeric materials with the added stability and unique properties conferred by the fluorine atoms.

Future Research Perspectives and Unexplored Avenues in the Chemistry of 3 Chlorosulfonyl 4,5 Difluorobenzoic Acid

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of aryl sulfonyl chlorides often relies on harsh reagents and conditions that are environmentally detrimental. Future research must prioritize the development of green and sustainable methods for the synthesis of 3-(Chlorosulfonyl)-4,5-difluorobenzoic acid and its precursors.

Current environmentally friendly approaches for sulfonyl chloride synthesis, while not yet specifically applied to this compound, offer a clear roadmap. These methods focus on reducing hazardous waste, avoiding toxic reagents, and improving atom economy. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Key areas for exploration include:

Bleach-Mediated Oxidative Chlorosulfonation: Utilizing simple bleach (sodium hypochlorite) offers a clean and economical alternative to traditional chlorinating agents. organic-chemistry.org This method, successfully applied to S-alkyl isothiourea salts, could be adapted for precursors of the target molecule.

N-Chlorosuccinimide (NCS) Mediated Synthesis: The use of NCS for the chlorosulfonation of S-alkylisothiourea salts proceeds under mild conditions and allows for the recycling of the succinimide (B58015) byproduct, enhancing sustainability. organic-chemistry.orggoogle.com

Photocatalytic Methods: Visible-light photocatalysis using heterogeneous, metal-free catalysts like potassium poly(heptazine imide) represents a cutting-edge, sustainable alternative for converting arenediazonium salts to sulfonyl chlorides under mild, room-temperature conditions. acs.orgmpg.de

Alternative Solvents and Oxidants: Research into using sustainable solvents like water, ethanol, or deep eutectic solvents, combined with efficient oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), could lead to processes with simplified, filtration-only workups. researchgate.net

The table below summarizes potential sustainable synthetic strategies that could be adapted for this compound.

MethodKey Reagents/CatalystsAdvantagesPotential Application
Bleach-Mediated Oxidation Sodium Hypochlorite (Bleach)Economical, simple, environmentally friendly. organic-chemistry.orgSynthesis from a corresponding thiol or isothiourea salt precursor.
NCS Chlorosulfonation N-Chlorosuccinimide (NCS)Mild conditions, recyclable byproduct, odorless starting materials. organic-chemistry.orgConversion of S-alkylisothiourea salts derived from a suitable precursor.
Heterogeneous Photocatalysis Potassium Poly(heptazine imide)Metal-free, uses visible light, mild conditions, high functional group tolerance. acs.orgmpg.deSynthesis from the corresponding arenediazonium salt.
In-situ Generation in Green Solvents NaDCC·2H₂O, Water/EthanolAvoids isolation of sulfonyl chloride, simple workup, uses sustainable solvents. researchgate.netOne-pot synthesis of sulfonamide derivatives from a thiol precursor.

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The difluorinated benzene (B151609) ring of this compound is ripe for functionalization via modern catalytic methods, particularly C-H activation. Such strategies would bypass the need for pre-functionalized starting materials, offering more efficient and atom-economical routes to novel derivatives. rsc.orgrsc.org

Future research should focus on leveraging the existing functional groups as directing agents for site-selective C-H functionalization. The carboxylic acid group is a well-established directing group for ortho C-H activation, although its application here would target the already substituted C3 position. mdpi.com More promising avenues include:

Remote C-H Functionalization: Recent breakthroughs in iridium-catalyzed C-H borylation allow for tunable meta- and para-functionalization of aryl sulfonyl compounds through computational ligand design. nih.gov Applying this methodology could enable the selective introduction of a boronate group at the C6 position, which can be subsequently converted into a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling: While typically used for C-C bond formation, palladium catalysis can also facilitate C-S bond formation, enabling the installation of the sulfonyl chloride group itself onto an arylboronic acid precursor. mit.edu

Copper-Catalyzed Functionalization: Copper-catalyzed C-H fluorination/functionalization sequences have proven effective for benzylic C-H bonds and could be explored for direct functionalization of the aromatic ring. organic-chemistry.org

The development of these catalytic transformations would significantly expand the chemical space accessible from this core scaffold.

In-depth Mechanistic Investigations of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new ones. The interplay between the electron-withdrawing fluorine atoms and the sulfonyl chloride and carboxylic acid groups can lead to complex reactivity that warrants detailed investigation.

Future work should employ a combination of experimental and computational techniques:

Kinetic Studies: Analyzing reaction rates under various conditions can elucidate the roles of catalysts, reagents, and solvents.

Isotopic Labeling: Using deuterium (B1214612) or other isotopes can help pinpoint which bonds are broken and formed during key mechanistic steps, such as C-H activation.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction energy landscapes, investigate transition states, and rationalize observed regioselectivity, as has been done for C-H activation of other substituted benzoic acids. mdpi.comuc.pt These studies can clarify the influence of steric and electronic effects imparted by the fluorine substituents. nih.gov

Solvolysis Pathway Analysis: Investigating the solvolysis mechanism can determine whether reactions proceed through a direct nucleophilic substitution or an elimination-addition pathway involving a highly reactive sulfene (B1252967) intermediate, which has implications for product distribution. mdpi.com

Chemoinformatic and Computational Design of New Derivatives with Tailored Reactivity

Chemoinformatics and computational chemistry offer powerful tools for designing novel derivatives of this compound with specific, tailored properties before committing to their synthesis. By leveraging in-silico methods, research can be guided toward molecules with the highest probability of success for a given application.

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can correlate structural features of derivatives with their biological activity or material properties, enabling the prediction of potency and function for new designs.

Molecular Docking: For pharmaceutical applications, docking studies can predict the binding affinity and orientation of designed sulfonamide or ester derivatives within the active site of a target protein, as has been successfully used for other sulfonamides. nih.gov

Density Functional Theory (DFT): DFT calculations can predict key molecular properties such as electronic structure, reactivity indices, and spectroscopic signatures. uc.ptnih.gov This can guide the synthesis of derivatives with desired reactivity, for example, by tuning the electrophilicity of the sulfonyl chloride group.

Ligand-Based Design: Computationally designed ligands can be used to control the selectivity of catalytic reactions, such as achieving site-selective C-H borylation on the aromatic ring. nih.gov

The integration of these computational tools can accelerate the discovery of new derivatives with optimized performance in fields ranging from medicine to materials science.

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

The unique combination of functional groups in this compound makes it an ideal candidate for application in several emerging areas of chemical science. Future research should explore its use as a bespoke building block in these fields.

Fluorinated Metal-Organic Frameworks (F-MOFs): Fluorinated linkers are known to impart unique properties to MOFs, such as increased thermal stability and hydrophobicity, which are beneficial for applications like carbon dioxide capture and separation. rsc.org The carboxylic acid functionality of the title compound makes it a prime candidate for use as a linker or modulator in the synthesis of novel F-MOFs with tailored pore environments and gas sorption properties.

Advanced Polymer Synthesis: Polyfluoroarenes are valuable components in the synthesis of specialized polymers, including liquid crystals and hydrophobic materials. mdpi.com The difunctional nature of this compound (after conversion of the sulfonyl chloride) could allow it to be used as a monomer for creating high-performance polymers with enhanced thermal resistance and specific optical properties.

Late-Stage Functionalization in Drug Discovery: The sulfonyl chloride moiety is a key electrophile in synthesis. However, it can also be generated at a late stage from a more stable primary sulfonamide. researchgate.netnih.goviaea.org This strategy could be applied to complex, drug-like molecules incorporating a 3-(sulfamoyl)-4,5-difluorobenzoic acid core, allowing for rapid diversification by converting the sulfonamide to a sulfonyl chloride in the final steps and reacting it with a library of nucleophiles. nih.gov

Agrochemicals and Pharmaceuticals: Fluorinated and chlorinated organic compounds are prevalent in modern agrochemicals and pharmaceuticals. nih.govnih.gov The specific substitution pattern of this compound provides a unique scaffold for the synthesis of new bioactive molecules.

The table below outlines potential applications in these emerging fields.

Emerging FieldRole of this compoundPotential Outcome
Fluorinated MOFs Fluorinated dicarboxylic linker (after SO₂Cl conversion)F-MOFs with enhanced hydrophobicity and CO₂ affinity. rsc.org
Advanced Polymers Difunctional monomerHigh-performance polymers with improved thermal stability and hydrophobicity. mdpi.com
Drug Discovery Scaffold for late-stage functionalizationRapid generation of diverse libraries of complex sulfonamide-based drug candidates. researchgate.netnih.gov
Agrochemicals Core structural motifNovel pesticides or herbicides with unique modes of action. rsc.org

Q & A

Q. Table 1. Key Synthetic Parameters for Chlorosulfonation

ParameterOptimal ConditionRationaleReference
Reaction Temperature0–5°CMinimizes hydrolysis
NaNO₂ Equivalents1.1 eqEnsures complete diazotization
Solvent for CrystallizationTolueneYields high-purity crystals

Q. Table 2. Analytical Benchmarks for Purity Assessment

TechniqueTarget MetricAcceptable ThresholdReference
19F^{19}\text{F} NMRIntegration Ratio±5% of theoretical
HPLC-MSPurity Area %≥98%
Elemental AnalysisC/F % Deviation≤0.3%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.